molecular formula C18H18N4O3S B2894939 Benzo[d]thiazol-2-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 2034436-92-3

Benzo[d]thiazol-2-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No. B2894939
CAS RN: 2034436-92-3
M. Wt: 370.43
InChI Key: ASOBGXDUZRLHOF-UHFFFAOYSA-N
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Description

This compound is a benzothiazole derivative . Benzothiazole derivatives have been synthesized and studied for their anti-tubercular activity . They have shown better inhibition potency against M. tuberculosis compared to standard reference drugs .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been studied using molecular docking . These studies have been conducted against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include acetylation of benzothiazole in the presence of base NEt 3 followed by nucleophilic substitution from triazolo-triazine in the presence of potassium carbonate .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives have been analyzed. For example, the yield, melting point, IR, NMR, and MS of the synthesized compounds have been reported .

Scientific Research Applications

Anti-Parkinsonian Agents

This compound has been studied for its potential as a novel anti-Parkinsonian agent. Research indicates that derivatives of benzo[d]thiazol-2-yl have shown activity in alleviating haloperidol-induced catalepsy in mice, which is a model for Parkinson’s disease . These compounds may interact with adenosine A2A receptors, which are considered therapeutic targets for Parkinson’s disease.

Neuroprotective Properties

The neuroprotective properties of benzo[d]thiazol-2-yl derivatives are significant in the context of neurodegenerative diseases. They have been shown to exhibit protective effects against oxidative stress in brain cells, which is a contributing factor in diseases like Alzheimer’s and Parkinson’s .

Solvent Effects in Optoelectronics

Studies have revealed the importance of benzo[d]thiazol-2-yl derivatives in understanding solvent effects, which are essential for developing new products in optoelectronics . These compounds can help in elucidating the mechanisms of solvent interactions at the molecular level.

Analytical Tools Development

The compound’s derivatives are key materials in the creation of analytical tools due to their unique chemical properties . They can be used in the development of sensors and indicators for various chemical analyses.

Material Science

In material science, benzo[d]thiazol-2-yl derivatives are used to study the properties of naphthalene, which is a key material in the production of plastics, resins, and synthetic fibers .

Pharmacokinetic and Metabolic Studies

The compound fits within Lipinski’s rule of five, which suggests it has favorable pharmacokinetic and metabolic profiles for drug development. This makes it a suitable candidate for further studies in medicinal chemistry .

Antioxidant Enzyme Activity Modulation

The modulation of antioxidant enzyme activities by benzo[d]thiazol-2-yl derivatives is another area of interest. These compounds can influence the levels of enzymes like superoxide dismutase and glutathione peroxidase, which play roles in cellular defense mechanisms against oxidative damage .

Future Directions

The future directions in the research of benzothiazole derivatives involve further studies to confirm their binding with human A 2A receptor for the design and development of potent antagonists . This could lead to the development of new anti-Parkinsonian agents with improved pharmacological profiles .

properties

IUPAC Name

1,3-benzothiazol-2-yl-[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-24-15-16(20-9-8-19-15)25-12-5-4-10-22(11-12)18(23)17-21-13-6-2-3-7-14(13)26-17/h2-3,6-9,12H,4-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOBGXDUZRLHOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1OC2CCCN(C2)C(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d]thiazol-2-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone

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